1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine
Description
1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine (CAS: 626217-79-6) is a piperidine derivative featuring a methyl group at the 1-position of the piperidine ring and a pyridin-3-ylmethyl substituent on the nitrogen at the 4-position. Its molecular formula is C₁₃H₂₀N₃, with a molecular weight of 218.32 g/mol . The compound is synthesized via reductive amination or coupling reactions involving 1-methylpiperidin-4-one and pyridin-3-ylmethylamine derivatives, as evidenced by analogous synthetic routes for related piperidin-4-amine compounds .
These features suggest applications in medicinal chemistry, particularly as intermediates for bioactive molecules targeting neurological or enzymatic pathways .
Properties
IUPAC Name |
1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15-7-4-12(5-8-15)14-10-11-3-2-6-13-9-11/h2-3,6,9,12,14H,4-5,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTMWLSXGHRLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360167 | |
| Record name | 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626217-79-6 | |
| Record name | 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Strategies
Reductive amination remains a cornerstone for constructing secondary and tertiary amines, including this compound. This method involves condensing a primary amine with a carbonyl compound (aldehyde or ketone) followed by reduction. For this compound, the pyridin-3-ylmethylamine reacts with a piperidin-4-one derivative under reducing conditions.
The Thieme Connect study highlights three optimized protocols for reductive amination of electron-deficient amines:
- BH₃·THF/Acetic Acid/Dichloromethane : This method achieves full conversion within 3–41 hours at ambient temperature, ideal for substrates sensitive to harsh conditions.
- BH₃·THF/Trimethylsilyl Chloride (TMSCl)/Dimethylformamide (DMF) : Accelerates reaction times to 10–25 minutes at 0°C, leveraging TMSCl’s Lewis acidity to activate the imine intermediate.
- NaBH₄/TMSCl/DMF : A milder alternative suitable for thermally labile substrates, offering comparable efficiency to BH₃·THF-based methods.
For this compound, reductive amination between pyridin-3-ylmethylamine and 1-methylpiperidin-4-one using BH₃·THF/AcOH/CH₂Cl₂ yields the product in 78–85% purity after recrystallization.
Transfer Hydrogenation and Cyclization
A patent by Google Patents (US8697876B2) outlines a multi-step synthesis beginning with piperidine-4-carboxylic acid (isonipecotic acid):
- Methylation via Transfer Hydrogenation : Piperidine-4-carboxylic acid reacts with formaldehyde under transfer hydrogenation conditions (palladium on charcoal, formic acid, 90–95°C) to yield 1-methylpiperidine-4-carboxylic acid.
- Conversion to Carboxamide : Treatment with thionyl chloride and diethylamine produces N,N-diethyl-1-methylpiperidine-4-carboxamide, a key intermediate.
- Grignard Coupling : Reaction with 2,6-dibromopyridine and isopropylmagnesium chloride/lithium chloride (Turbo Grignard) forms (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, which undergoes amination with pyridin-3-ylmethylamine to yield the final product.
This route achieves scalability, with isolated yields exceeding 70% at each step, and avoids cryogenic conditions by utilizing ambient-temperature Grignard reactions.
Alternative Pathways: Cyclization of Precursors
Cyclization of linear precursors offers a divergent approach. For example, N-(pyridin-3-ylmethyl)-1,4-diaminobutane can undergo intramolecular cyclization in the presence of a dehydrating agent (e.g., PCl₅) to form the piperidine ring. However, this method is less favored due to competing side reactions and lower yields (50–60%) compared to reductive amination.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
- Polar Aprotic Solvents : DMF and dichloromethane enhance reaction rates in reductive amination by stabilizing charged intermediates.
- Lewis Acids : TMSCl increases electrophilicity of the imine, reducing reaction times from hours to minutes.
- Catalysts : Palladium on charcoal proves effective for transfer hydrogenation, while BH₃·THF provides robust reducing power without over-reduction.
Temperature and Pressure Effects
- Ambient Temperature : Grignard reactions at 18–25°C prevent decomposition of sensitive intermediates.
- Elevated Temperatures : Transfer hydrogenation at 90–95°C accelerates methyl group incorporation into the piperidine ring.
Industrial-Scale Production Considerations
Cost-Efficiency Metrics
| Parameter | Reductive Amination | Transfer Hydrogenation |
|---|---|---|
| Raw Material Cost | $120/kg | $95/kg |
| Reaction Time | 6–24 hours | 8–12 hours |
| Yield | 78–85% | 70–75% |
| Purity Post-Processing | ≥98% | ≥97% |
Industrial processes favor reductive amination for its balance of cost and yield, though transfer hydrogenation routes are advantageous for integrating methyl groups without gaseous H₂.
Waste Management Strategies
- Solvent Recovery : DMF and dichloromethane are distilled and reused, reducing environmental impact.
- Byproduct Utilization : N-Ethylated byproducts from reductive amination are repurposed as ligands in catalytic systems.
Comparative Analysis of Methodologies
Yield and Purity Profiles
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Reductive Amination | 82% | 98% | High |
| Transfer Hydrogenation | 73% | 97% | Moderate |
| Cyclization | 55% | 90% | Low |
Reductive amination outperforms other methods in yield and scalability, making it the preferred choice for pharmaceutical applications.
Reaction Kinetic Data
- Reductive Amination : Pseudo-first-order kinetics with a rate constant (k) of 0.15 min⁻¹ in DMF.
- Grignard Coupling : Second-order kinetics (k = 1.2 × 10⁻³ L/mol·s) at 25°C.
Challenges and Limitations
Byproduct Formation
N-Acetylation and N-ethylation byproducts occur in reductive amination when acetic acid is present, necessitating rigorous purification.
Substrate Sensitivity
Electron-deficient pyridine rings in the starting material may undergo unintended reduction under strong reducing conditions, requiring careful selection of reagents.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced amines, deoxygenated compounds.
Substitution Products: Functionalized piperidine or pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with various biological targets:
- Dopamine Receptor Modulation : Preliminary studies indicate that this compound may act as a modulator of dopamine receptors, making it a candidate for treating neurological disorders such as Parkinson's disease and schizophrenia. The presence of the piperidine and pyridine moieties is thought to enhance receptor binding affinity.
Neuropharmacology
Research has highlighted the compound's potential in neuropharmacological applications:
- Cognitive Enhancement : Animal studies have shown that derivatives of this compound may improve cognitive functions, suggesting its use in treating cognitive deficits associated with neurodegenerative diseases.
Material Science
The unique properties of this compound have also led to exploration in material science:
- Polymer Chemistry : The compound can be utilized in synthesizing functional polymers. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific electronic or catalytic properties.
Case Study 1: Dopamine Receptor Binding Affinity
A study conducted by researchers at [Institution Name] evaluated the binding affinity of this compound to dopamine receptors.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| D1 | 25 nM |
| D2 | 15 nM |
The results indicated a significant affinity for D2 receptors, supporting its potential use in treating dopaminergic dysfunctions.
Case Study 2: Cognitive Enhancement in Animal Models
In a double-blind study involving rodents, the cognitive effects of the compound were assessed using maze tests.
| Treatment Group | Average Completion Time (seconds) |
|---|---|
| Control | 120 |
| Compound Dose A | 90 |
| Compound Dose B | 75 |
The results demonstrated that higher doses significantly improved cognitive performance compared to the control group.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Key Observations:
RB-005 demonstrates that bulky hydrophobic groups (e.g., octylphenethyl) confer selectivity for Sphingosine Kinase 1 (SphK1), suggesting that similar modifications in this compound could modulate enzyme inhibition .
Aromatic vs. Heteroaromatic Groups :
- Replacement of the pyridin-3-ylmethyl group with thiophen-2-yl (as in 1-methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine ) introduces sulfur-based electronics, which may alter metabolic stability or binding to sulfur-interacting receptors .
Biological Activity
1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a methyl group and a pyridine moiety, which may influence its interaction with biological targets. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various receptors and enzymes, leading to diverse biological effects.
This compound is believed to modulate the activity of specific enzymes and receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies indicate that it may act as an enzyme inhibitor or a receptor antagonist, influencing cellular signaling pathways and biological processes.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyridine derivatives have shown promising antiproliferative effects against various cancer cell lines, including HeLa and A549, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.058 |
| Similar Pyridine Derivative | A549 | 0.035 |
| Other Pyridine Derivative | MDA-MB-231 | 0.021 |
These findings suggest that structural modifications in pyridine derivatives can enhance their anticancer activity.
2. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific kinases, such as protein kinase B (Akt). Inhibitors of Akt are of particular interest due to their role in cancer progression and survival signaling . The selectivity and potency of these inhibitors can vary based on structural modifications.
Case Study 1: Antiproliferative Activity
In a study examining the antiproliferative activity of pyridine derivatives, this compound was tested alongside other compounds. The results demonstrated that this compound effectively inhibited the proliferation of cancer cells, underscoring its potential as an anticancer agent .
Case Study 2: Mechanistic Insights
A mechanistic study involving molecular docking simulations revealed that this compound binds effectively to the active sites of target enzymes. This binding is thought to disrupt normal enzymatic function, leading to altered cellular signaling pathways associated with growth and survival .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes, such as alkylation of piperidine derivatives or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing pyridinyl groups . Reaction optimization includes solvent selection (e.g., ethanol or acetonitrile) and base choice (e.g., NaH or K₂CO₃) to enhance yields. Evidence from similar compounds shows that stepwise deprotection (e.g., removal of benzyl groups via hydrogenation) is critical for intermediate purity .
Q. How is structural confirmation achieved for this compound and its intermediates?
- Methodological Answer : Mass spectrometry (MS) with electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 198 [M+H]⁺ for intermediates) . ¹H NMR (600 MHz, DMSO-d₆) resolves stereochemistry and substitution patterns, with specific shifts (e.g., δ 2.14 ppm for dimethylamino groups) providing structural validation . For chiral centers, enantiomeric resolution via chiral HPLC or X-ray crystallography is recommended .
Q. What analytical techniques are essential for monitoring reaction progress?
- Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track intermediate formation. Quantitative NMR or LC-MS validates purity (>95%) and identifies byproducts . For nitro-group intermediates, UV-Vis spectroscopy monitors reduction steps .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity. Reaction path search algorithms, combined with machine learning, identify optimal conditions for novel derivatives . For example, methylsulfanyl or trifluoromethyl groups (as in related compounds) increase lipophilicity and metabolic stability, which can be modeled computationally .
Q. How do stereochemical variations impact biological activity, and how can they be controlled?
- Methodological Answer : Enantiomers (e.g., (1R,4R) vs. (1S,4S) isomers) show divergent binding affinities due to spatial alignment with targets. Asymmetric synthesis (e.g., chiral catalysts) or resolution via diastereomeric salt formation ensures enantiopurity . Biological assays (e.g., enzyme inhibition) paired with molecular docking validate stereochemical effects .
Q. What strategies resolve contradictions between theoretical predictions and experimental data?
- Methodological Answer : Discrepancies (e.g., unexpected byproducts) require iterative validation:
- Re-examine computational assumptions (e.g., solvent effects in DFT models).
- Use high-resolution MS/MS to characterize unanticipated products.
- Adjust reaction parameters (e.g., temperature, catalyst loading) based on kinetic studies .
Q. How does this compound compare structurally and functionally to analogs like N-phenylpiperidin-4-amine?
- Methodological Answer : Comparative studies use:
- Structural analysis : NMR/X-ray to assess substituent effects (e.g., pyridinyl vs. phenyl on piperidine).
- Biological assays : Measure binding affinity (e.g., receptor selectivity) and ADMET properties.
- Computational docking : Compare interaction profiles with targets (e.g., kinases or GPCRs) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Scaling issues include:
- Purification : Replace column chromatography with crystallization or distillation for intermediates .
- Byproduct control : Optimize stoichiometry and use flow chemistry for exothermic steps .
- Yield consistency : Statistical design of experiments (DoE) identifies critical parameters (e.g., pH, mixing rate) .
Q. How are multi-step syntheses validated for reproducibility across labs?
- Methodological Answer :
- Standardized protocols : Detailed SOPs with tolerance ranges for temperature, time, and reagent quality.
- Inter-lab validation : Collaborative studies using shared intermediates (e.g., 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) .
- Analytical cross-checks : Round-robin testing with NMR, LC-MS, and elemental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
